The synthesis of JB-11 isethionate involves several steps that typically include the formation of the isethionate salt from the parent compound, which is 5-methyl-6-[[3,4,5-trimethoxyphenyl]amino]methyl]-2,4-quinazolinediamine. The process may include:
Specific parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity but are often proprietary or not publicly disclosed.
The molecular structure of JB-11 isethionate can be described as follows:
The compound's three-dimensional conformation influences its interaction with biological targets, particularly dihydrofolate reductase.
JB-11 isethionate undergoes various chemical reactions relevant to its pharmacological activity:
Quantitative data on these reactions often include IC50 values (concentration required to inhibit 50% of enzyme activity) which are reported as approximately 4.74 nM for human dihydrofolate reductase .
The mechanism of action for JB-11 isethionate primarily involves:
This multifaceted mechanism underscores its potential utility in treating both bacterial infections and certain cancers.
JB-11 isethionate exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent.
JB-11 isethionate has a range of scientific applications:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2